![molecular formula C10H11ClN4O2 B2450117 Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 926244-77-1](/img/structure/B2450117.png)
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis is advantageous due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Structure
The compound's structure can be represented as follows:
Antitumor Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. A study synthesized various triazolo[1,5-a]pyrimidine derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate demonstrated promising activity against several cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Kinase Inhibition
Triazole derivatives are recognized for their ability to inhibit specific kinases involved in cancer progression. This compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The compound showed effective inhibition of CDK2, indicating its potential use in cancer therapies targeting cell proliferation pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Triazole derivatives have exhibited activity against various bacterial and fungal strains. Preliminary studies suggest that this compound could serve as a scaffold for developing new antimicrobial agents effective against resistant strains .
Antimalarial Activity
Recent investigations into the antimalarial potential of triazolo-pyrimidine derivatives highlighted that this compound exhibits activity against Plasmodium falciparum kinases. These kinases are essential for the survival of malaria parasites and represent promising targets for novel antimalarial drugs .
Microwave-Assisted Synthesis
A notable approach involves microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact. This method allows for the rapid formation of the desired triazolo-pyrimidine structure under mild conditions .
Catalyst-Free Methods
Recent advancements have introduced catalyst-free methods for synthesizing triazolo derivatives efficiently. These methods utilize eco-friendly conditions and have been shown to produce high yields of this compound with minimal by-products .
Case Study 1: Antitumor Activity Evaluation
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Kinase Inhibition Profile
A comprehensive kinase inhibition assay was conducted to evaluate the efficacy of this compound against CDK2 and other kinases. The compound demonstrated selective inhibition with an IC50 value significantly lower than many existing inhibitors.
Wirkmechanismus
The mechanism of action of Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar structure, known for its CDK inhibitory activity.
Uniqueness
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound in medicinal chemistry research .
Biologische Aktivität
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₈H₉ClN₄
- IUPAC Name : this compound
- CAS Number : 917747-66-1
The compound's structure includes a triazole ring fused with a pyrimidine system, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. A general synthetic route includes:
- Formation of the Triazole Ring : Reacting 3-amino-1,2,4-triazole with suitable carbonyl compounds.
- Pyrimidine Fusion : Cyclization reactions that incorporate chlorinated substituents to form the pyrimidine structure.
- Carboxylation : Introducing the carboxylate group through esterification or similar reactions.
Antitumor Activity
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit notable antitumor properties. For instance:
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells through cell cycle arrest and inhibition of key signaling pathways such as EGFR and VGFR2.
- Case Studies : In vitro studies demonstrated that certain derivatives significantly inhibited tumor growth in various cancer cell lines (IC50 values ranging from 0.3 to 24 µM) .
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
5i | EGFR | 0.3 | Inhibitory |
5i | VGFR2 | 7.6 | Inhibitory |
7a | α7 nAChR | 0.14 | Potent Modulator |
Neuropharmacological Activity
This compound has shown promise as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs:
- In Vitro Studies : The compound exhibited significant modulation activity with an EC50 value indicating effective receptor activation .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered:
- Toxicity Studies : Initial assessments suggest moderate toxicity at high concentrations; however, detailed toxicological evaluations are necessary to establish safe dosage ranges.
Eigenschaften
IUPAC Name |
methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-3-4-6-5-7(11)15-10(12-6)13-8(14-15)9(16)17-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURHQWFVWFBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926244-77-1 | |
Record name | methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.